(R)-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester oxalate
CAS No.: 1187927-13-4
Cat. No.: VC2583223
Molecular Formula: C10H17NO7
Molecular Weight: 263.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1187927-13-4 |
|---|---|
| Molecular Formula | C10H17NO7 |
| Molecular Weight | 263.24 g/mol |
| IUPAC Name | methyl (2R)-2-amino-2-(oxan-4-yl)acetate;oxalic acid |
| Standard InChI | InChI=1S/C8H15NO3.C2H2O4/c1-11-8(10)7(9)6-2-4-12-5-3-6;3-1(4)2(5)6/h6-7H,2-5,9H2,1H3;(H,3,4)(H,5,6)/t7-;/m1./s1 |
| Standard InChI Key | NMDJSINYHRDMSN-OGFXRTJISA-N |
| Isomeric SMILES | COC(=O)[C@@H](C1CCOCC1)N.C(=O)(C(=O)O)O |
| SMILES | COC(=O)C(C1CCOCC1)N.C(=O)(C(=O)O)O |
| Canonical SMILES | COC(=O)C(C1CCOCC1)N.C(=O)(C(=O)O)O |
Introduction
(R)-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester oxalate is a chiral amino acid derivative that contains a tetrahydropyran ring. This compound is of interest in research due to its unique structure and potential applications in medicinal chemistry. It is classified as a research chemical intended for laboratory use only and is not suitable for human consumption or other non-research applications .
Synthesis and Characterization
The synthesis of (R)-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester oxalate typically involves several key steps, including the use of specific solvents and conditions to favor the desired reactions. Techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor reaction progress and confirm product identity.
| Technique | Purpose |
|---|---|
| HPLC | Monitor reaction progress |
| NMR Spectroscopy | Confirm product identity |
Potential Applications
While specific applications of (R)-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester oxalate are not extensively documented, its structural similarity to other amino acid derivatives suggests potential roles in biochemical research or as intermediates in pharmaceutical synthesis. The presence of the oxalate moiety may also contribute to its utility in drug formulation and synthesis, similar to its (S)-enantiomer .
Research Findings and Future Directions
Research on chiral amino acid derivatives like (R)-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester oxalate is ongoing, with a focus on understanding their biological activities and potential therapeutic applications. The (S)-enantiomer has been investigated for its analgesic effects and as a potential inhibitor of glycogen synthase kinase-3 (GSK-3), highlighting the importance of stereochemistry in biological activity.
| Enantiomer | Biological Activity |
|---|---|
| (S)-Enantiomer | Analgesic effects, potential GSK-3 inhibitor |
| (R)-Enantiomer | Limited data available |
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